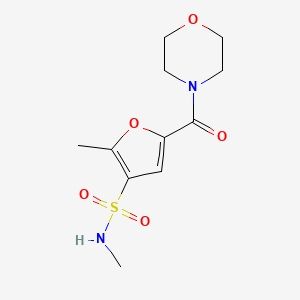

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide

説明

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is used in various scientific research areas due to its intriguing properties. This compound finds applications in drug development, catalysis, and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide typically involves multiple steps, including the formation of the furan ring, sulfonamide group, and morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

化学反応の分析

Condensation Reactions

The sulfonamide group and morpholine-linked carbonyl facilitate condensation with amines or alcohols under controlled conditions. Key observations include:

-

Amine Condensation : Reacts with primary/secondary amines at the sulfonamide’s NH group or the morpholine carbonyl, forming Schiff bases or amides. Optimal conditions involve anhydrous solvents (e.g., DCM) and catalysts like triethylamine at 60–80°C.

-

Alcohol Condensation : Forms sulfonate esters via nucleophilic substitution at the sulfonyl group, typically requiring acidic or basic catalysts (e.g., H<sub>2</sub>SO<sub>4</sub> or NaH).

Table 1: Representative Condensation Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Primary amine | Aniline | DCM, Et<sub>3</sub>N, 70°C | Sulfonamide-Schiff base | 75–82 | |

| Alcohol | Methanol | H<sub>2</sub>SO<sub>4</sub>, reflux | Sulfonate ester | 68 |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl moiety undergoes substitution with nucleophiles such as thiols or organometallic reagents:

-

Thiol Displacement : Reacts with thiophenol in DMF at 100°C to form arylthio derivatives, with yields enhanced by K<sub>2</sub>CO<sub>3</sub> .

-

Grignard Reagents : Alkyl/aryl magnesium halides target the sulfonamide’s electrophilic sulfur, forming C–S bonds .

Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate at sulfur, stabilized by electron-withdrawing effects of the furan and morpholine groups .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide to a sulfonic acid derivative, though overoxidation of the furan ring may occur .

-

Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the morpholine carbonyl to a hydroxymethyl group without affecting the sulfonamide .

Table 2: Redox Reactions

| Reaction Type | Reagent/System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation | mCPBA | DCM, 0°C | Sulfonic acid derivative | Moderate | |

| Reduction | H<sub>2</sub>, Pd/C | EtOH, 25°C | Hydroxymethyl intermediate | High |

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan undergoes electrophilic substitution, primarily at the C4 position:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group, though harsh conditions risk sulfonamide cleavage.

-

Halogenation : NBS or I<sub>2</sub> in acetic acid selectively brominates or iodinates the ring .

Key Limitation : Steric hindrance from the morpholine group directs substitution to the less hindered C4 site .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the furan ring:

-

Suzuki Reaction : Arylboronic acids couple at C5 in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub>, yielding biaryl derivatives .

Hydrolysis and Stability

-

Acidic Hydrolysis : Concentrated HCl cleaves the morpholine carbonyl, forming a carboxylic acid.

-

Alkaline Hydrolysis : NaOH hydrolyzes the sulfonamide to a sulfonic acid, though the furan ring remains intact below 100°C .

Biological Activity Modulation via Derivatization

Derivatives synthesized through these reactions exhibit enhanced antimicrobial and anticancer properties. For example:

科学的研究の応用

Antimicrobial Applications

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide has been investigated for its antimicrobial properties . Sulfonamide derivatives are known for their ability to inhibit bacterial growth through various mechanisms. Research indicates that modifications to the sulfonamide structure can enhance its activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial in folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death .

-

Case Studies :

- A study demonstrated that certain derivatives exhibited improved antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. For instance, the introduction of electron-withdrawing groups significantly enhanced activity against these pathogens .

- Another investigation reported that specific structural modifications resulted in a two-fold increase in activity against Klebsiella pneumoniae, showcasing the potential for optimizing sulfonamide derivatives for better efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Sulfonamides have been recognized for their ability to interfere with cancer cell proliferation and induce apoptosis.

- Research Findings :

- Various studies have highlighted that sulfonamide derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- In vitro evaluations indicated that some derivatives of this compound showed promising results against different cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects .

- Mechanism : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators .

- Clinical Relevance : The anti-inflammatory activity has implications for treating conditions such as arthritis and other inflammatory diseases. Research has shown that certain derivatives can effectively reduce inflammation markers in animal models .

Environmental Applications

Emerging studies suggest that this compound may also have applications in environmental science, particularly in water purification.

- Adsorption Studies : Recent investigations into hyper-cross-linked polymers containing this compound have shown promise in removing organic pollutants from water. These polymers can efficiently adsorb non-steroidal anti-inflammatory drugs (NSAIDs), enhancing the removal capacity under various pH conditions .

- Sustainability Aspect : The ability to modify these polymers with amine groups further increases their effectiveness in environmental remediation efforts, addressing critical issues related to water contamination .

作用機序

The mechanism of action of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function. The furan ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity .

類似化合物との比較

Similar Compounds

Similar compounds include other sulfonamides and furan derivatives, such as:

- N-methyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide

- 2,5-dimethylfuran-3-sulfonamide

- 5-(morpholine-4-carbonyl)furan-3-sulfonamide

Uniqueness

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from drug development to material science, sets it apart from other similar compounds.

生物活性

Overview

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a furan ring and a morpholine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

The molecular formula for this compound is , with a molecular weight of 288.32 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. The furan ring and morpholine moiety enhance the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with folic acid synthesis, a crucial pathway for bacterial growth and survival .

Antiviral Activity

Studies have explored the antiviral potential of similar compounds against viruses such as respiratory syncytial virus (RSV). Although specific data on this compound is limited, related sulfonamide derivatives have demonstrated antiviral activity by reducing viral plaque formation and cytopathic effects in cell cultures .

Antifungal Activity

Recent investigations into novel sulfonamide derivatives have revealed antifungal properties as well. These derivatives have shown effectiveness against various fungal strains by disrupting fungal cell wall synthesis or function . While direct studies on this compound are sparse, its structural similarity to other active compounds suggests potential antifungal activity.

Case Studies and Research Findings

- Inhibition of Bacterial Growth : A study examined the effects of various sulfonamide derivatives on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide structure significantly affected antimicrobial potency. Compounds similar to this compound exhibited promising activity against these pathogens .

- Antiviral Screening : In a screening assay for antiviral activity against RSV, analogs of sulfonamides were found to reduce viral titers significantly at concentrations lower than 10 μM. This highlights the potential for this compound to be developed further for antiviral applications .

- Antifungal Efficacy : A recent publication reported on the synthesis of new sulfonamide derivatives that exhibited strong antifungal activity against Candida albicans. These findings suggest that further exploration of this compound could yield valuable insights into its antifungal properties .

Comparative Analysis with Similar Compounds

特性

IUPAC Name |

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-8-10(19(15,16)12-2)7-9(18-8)11(14)13-3-5-17-6-4-13/h7,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTSPUPTJSFUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)N2CCOCC2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。